molecular formula C13H18O5S B12106938 Phenyla-L-thiorhamnopyranoside

Phenyla-L-thiorhamnopyranoside

Cat. No.: B12106938
M. Wt: 286.35 g/mol
InChI Key: RSRQPEMUEXYCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyla-L-thiorhamnopyranoside is synthesized through the methylation of alpha-D-glucose . The process involves the use of specific reagents and conditions to achieve the desired product. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Phenyla-L-thiorhamnopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

Properties

Molecular Formula

C13H18O5S

Molecular Weight

286.35 g/mol

IUPAC Name

benzaldehyde;2-methyl-6-sulfanyloxane-3,4,5-triol

InChI

InChI=1S/C7H6O.C6H12O4S/c8-6-7-4-2-1-3-5-7;1-2-3(7)4(8)5(9)6(11)10-2/h1-6H;2-9,11H,1H3

InChI Key

RSRQPEMUEXYCPI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)S)O)O)O.C1=CC=C(C=C1)C=O

Origin of Product

United States

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